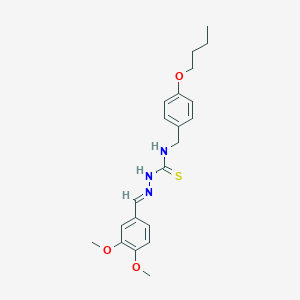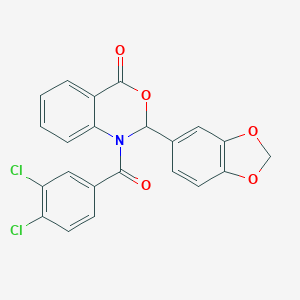
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone (DMBT) is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMBT is a yellow crystalline solid with a molecular formula of C19H24N2O3S and a molecular weight of 368.47 g/mol.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is not fully understood. However, studies have suggested that 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been reported to inhibit viral replication and bacterial growth by interfering with the nucleic acid synthesis and protein synthesis of these microorganisms.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have a range of biochemical and physiological effects. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in lab experiments is its high yield and purity. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively stable and can be easily synthesized using simple laboratory techniques. However, one limitation of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for the research on 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone. One direction is to investigate the structure-activity relationship of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and toxicity of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in animal models to determine its potential as a therapeutic agent. Additionally, the potential applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is a thiosemicarbazone derivative with potential applications in various fields of scientific research. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively simple and yields a high purity product. However, the limited solubility of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in water may affect its bioavailability and pharmacokinetics. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone.
Synthesemethoden
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with N-(4-butoxybenzyl)thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone as a yellow crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have antioxidant and anti-inflammatory properties.
Eigenschaften
Produktname |
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone |
|---|---|
Molekularformel |
C21H27N3O3S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-[(4-butoxyphenyl)methyl]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-4-5-12-27-18-9-6-16(7-10-18)14-22-21(28)24-23-15-17-8-11-19(25-2)20(13-17)26-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H2,22,24,28)/b23-15+ |
InChI-Schlüssel |
XXZTZNTYHILNJT-HZHRSRAPSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)

![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)